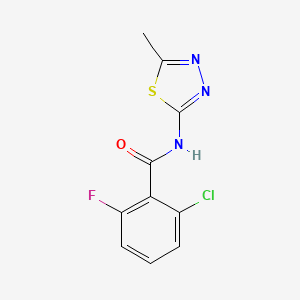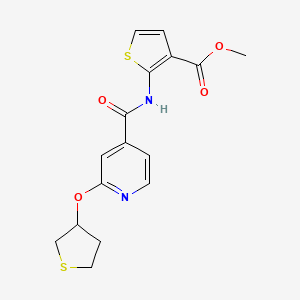![molecular formula C28H26FN3O2S B2988784 2-(1-Ethylindol-3-yl)sulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 681216-97-7](/img/structure/B2988784.png)
2-(1-Ethylindol-3-yl)sulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1-Ethylindol-3-yl)sulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone” is a complex organic molecule that contains several functional groups and structural features. It includes an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The indole ring system is aromatic in nature, and the compound also contains fluorophenyl and methoxyphenyl groups, which can contribute to its physical and chemical properties .Applications De Recherche Scientifique
Synthesis and Characterization
Research often focuses on the synthesis of novel heterocyclic compounds due to their potential applications in various fields such as materials science and pharmaceuticals. For example, the synthesis of novel heterocyclic compounds like 1-(4-methoxyphenyl)-2-((5-(1-(naphthalen-1-yloxy)ethyl)-[1,3,4]-oxadiazol-2-yl)sulfanyl)ethanone, utilizing standard methods and solution growth techniques for crystal growth, indicates a broad interest in exploring the properties and applications of such molecules. These compounds are characterized using techniques like FTIR, single-crystal XRD, and thermal analysis to determine their structural, optical, and thermal properties (C. Shruthi et al., 2019).
Antimicrobial Activity
The synthesis of novel Schiff bases and their derivatives showcases a common research application of heterocyclic compounds, targeting antimicrobial activity. This includes the creation of compounds through multi-step syntheses and their evaluation against various microbial strains, highlighting the potential of such compounds in developing new antimicrobial agents (Divyaraj Puthran et al., 2019).
Fluorescence and Solid-State Properties
Studies also explore the solid-state fluorescence properties of these compounds, such as the regulation of fluorescent colors and host–guest structures in crystals. This involves examining how different arrangements of molecules within crystals can affect their fluorescent properties, which is valuable for applications in optical materials and sensors (Baoli Dong et al., 2012).
Antituberculosis and Cytotoxicity Studies
Research extends into the medical field, investigating the potential of heterocyclic compounds in treating diseases like tuberculosis. Compounds are synthesized and tested for their in vitro activity against Mycobacterium tuberculosis, as well as for cytotoxicity, indicating their potential as therapeutic agents (Selvam Chitra et al., 2011).
Molecular Docking and Biological Activities
Further research includes molecular docking studies to predict the interaction of these compounds with biological targets, aiming to uncover their potential as drugs. For example, studies on 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone focus on understanding its interaction with enzymes and predicting its efficacy as an anti-neoplastic agent (Y. Mary et al., 2015).
Propriétés
IUPAC Name |
2-(1-ethylindol-3-yl)sulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O2S/c1-3-31-17-27(23-6-4-5-7-25(23)31)35-18-28(33)32-26(20-8-12-21(29)13-9-20)16-24(30-32)19-10-14-22(34-2)15-11-19/h4-15,17,26H,3,16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZWZVMBBVSHGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2988705.png)
![ethyl 2-pivalamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2988706.png)
![nonyl 3-[(5E)-5-[3-(3-nonoxy-3-oxopropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2988707.png)
![(3Z)-1-benzyl-3-{[(4-methoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2988711.png)

![4-(dimethylamino)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2988713.png)

![N-(3,4-dimethoxyphenethyl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2988716.png)
![N-Methyl-1-prop-2-enoyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]piperidine-4-carboxamide](/img/structure/B2988718.png)
![4-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoic acid](/img/structure/B2988719.png)
![1-[[3-(Trifluoromethyl)phenyl]methyl]-2-imidazolecarboxylic acid](/img/structure/B2988721.png)
![N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(4-methoxybenzyl)ethanediamide](/img/structure/B2988722.png)
![4-Bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B2988723.png)